(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configuration benzylidene moiety substituted with 2-chloro and 6-fluoro groups.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFO5/c1-3-25-20(24)11(2)26-12-7-8-13-17(9-12)27-18(19(13)23)10-14-15(21)5-4-6-16(14)22/h4-11H,3H2,1-2H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLPLMVIXOONIX-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial, anticancer, and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with appropriate dihydrobenzofuran derivatives. The reaction conditions often include refluxing in an organic solvent such as ethanol, followed by purification steps to yield the desired product in significant purity and yield.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 390.79 g/mol. Its structure features a benzylidene moiety and a dihydrobenzofuran core, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against several pathogens .
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| SK-Hep-1 | 20 | Cell cycle arrest |
| NUGC-3 | 18 | Inhibition of proliferation |
Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Compounds structurally related to this compound have been shown to reduce inflammation in animal models by modulating pathways involved in cytokine release .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives, including those with chlorinated phenyl groups. Results indicated that compounds with similar substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Models : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations below 20 µM, suggesting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Research indicates that (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits promising antimicrobial and anticancer properties. Compounds with similar structural features have demonstrated efficacy against various pathogens and cancer cell lines. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and bioavailability, potentially improving its biological effects.
Antimicrobial Properties
Studies have shown that derivatives of compounds similar to this compound possess significant antimicrobial activity. For instance, compounds with benzofuran derivatives have been reported to inhibit bacterial growth effectively .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to interact with biological targets such as enzymes or receptors involved in cancer progression. Interaction studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities between the compound and target proteins.
- Spectroscopic Methods : Such as NMR and IR spectroscopy to confirm structural integrity and interactions at a molecular level.
These studies provide insights into how modifications in structure can influence biological activity .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. Reaction outcomes depend on pH and catalysts:
Nucleophilic Substitution Reactions
The electron-deficient benzofuran core and benzylidene group facilitate nucleophilic attacks:
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Products | Regioselectivity Notes | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Bicyclic adduct with fused oxabicyclo[3.3.1] system | Endo preference due to steric effects | |
| Tetracyanoethylene | Dichloromethane, −20°C | Electron-deficient cycloadduct | Quantitative yield under cryogenic conditions |
Oxidation and Reduction
Controlled redox reactions modify functional groups:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Stereochemical Considerations
The Z-configuration of the benzylidene group influences reaction outcomes:
-
Hydrolysis : No epimerization observed due to steric hindrance from the 2-chloro-6-fluorophenyl group.
-
Diels-Alder : Endo transition state favored by π-stacking between benzofuran and dienophile.
Key Functional Group Reactivity
This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmacologically active benzofuran derivatives. Further studies are needed to explore enantioselective modifications and industrial-scale optimization .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The target compound is compared to four structurally related molecules (Table 1), differing in substituents on the benzylidene ring, ester groups, or oxygen-linked side chains.
Table 1: Structural Comparison of Analogous Compounds
Substituent Effects on Properties
Halogen Substitution
- Target Compound (2-Cl, 6-F): The presence of both chlorine and fluorine introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity and stability against nucleophilic attack compared to mono-halogenated analogues. The steric bulk of the 2-chloro substituent may also influence binding interactions in biological systems .
- 3-Fluoro Analogue (): A single fluorine atom at the 3-position reduces steric hindrance but may decrease electronic effects compared to the target compound. Methyl ester substitution (vs. ethyl) could lower lipophilicity, affecting membrane permeability .
Ester Group Variations
- Ethyl esters (target compound, ) generally exhibit higher lipid solubility than methyl esters (), which may enhance bioavailability or environmental persistence. Methyl esters, however, are more prone to hydrolysis due to lower steric protection .
Oxygen-Linked Substituents
- The 2-methylallyloxy group in introduces an unsaturated side chain, which could participate in conjugation reactions or act as a leaving group, differentiating its reactivity from propanoate esters .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
- Methodological Answer : The synthesis typically involves:
- Benzylidene formation : A Knoevenagel or aldol condensation between a substituted benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) and a 3-oxo-2,3-dihydrobenzofuran derivative. NaH in THF at 0°C is commonly used to deprotonate active methylene groups (as in benzofuran precursors) .
- Etherification : Nucleophilic substitution of a hydroxyl group on the benzofuran core with ethyl 2-bromopropanoate. K₂CO₃ in polar aprotic solvents (e.g., DMF) facilitates this step .
- Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding or π-π interactions, confirmed via X-ray crystallography .
Q. How is the stereochemistry (Z-configuration) of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : The gold standard for determining absolute configuration. SHELXL refinement (via the SHELX suite) resolves bond lengths and angles, confirming the Z-configuration .
- Spectroscopic methods :
- NOESY NMR : Cross-peaks between the benzylidene proton and benzofuran protons indicate spatial proximity in the Z-isomer.
- CD spectroscopy : Chiral centers (if present) can be analyzed for optical activity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies functional groups (e.g., benzylidene CH, ester carbonyls). For example, δ 6.5–7.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (ethoxy group) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching for ester and ketone groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₁H₁₇ClFO₅).
Q. What are potential research applications of this compound in academic settings?
- Methodological Answer :
- Agrochemical studies : Structural analogs (e.g., fenoxaprop-ethyl) act as herbicides by inhibiting acetyl-CoA carboxylase. SAR studies could explore chloro/fluoro substituent effects on target binding .
- Enzyme inhibition : The benzofuran core may interact with oxidoreductases or hydrolases, tested via kinetic assays .
Advanced Research Questions
Q. How can contradictions between spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer :
- Dynamic effects in NMR : Conformational flexibility (e.g., rotamers) may cause splitting signals. Variable-temperature NMR or DFT calculations (e.g., Gaussian) can model energy barriers .
- X-ray refinement : SHELXL’s TWIN/BASF commands correct for twinned crystals, ensuring accurate bond parameters .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (solvent, base, temperature) systematically. For example, replacing NaH with milder bases (e.g., K₂CO₃) may reduce side reactions .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., benzylidene formation vs. etherification).
Q. What computational methods predict the compound’s reactivity or spectroscopic properties?
- Methodological Answer :
- *DFT calculations (B3LYP/6-31G)**: Simulate NMR chemical shifts or IR vibrations. Compare with experimental data to validate models .
- Molecular docking : Screen against enzyme targets (e.g., cytochrome P450) using AutoDock Vina, guided by X-ray structural data .
Q. How can crystallization challenges (e.g., twinning) be addressed for X-ray analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
